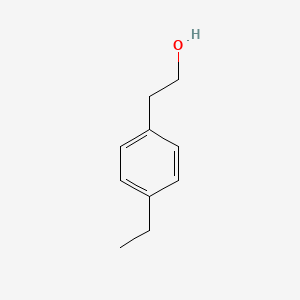

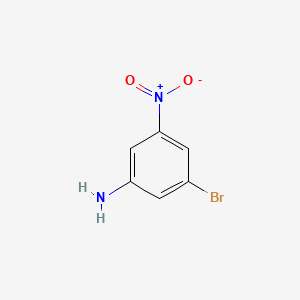

![molecular formula C13H10O3 B1329293 Acide 4-hydroxy[1,1'-biphényl]-3-carboxylique CAS No. 323-87-5](/img/structure/B1329293.png)

Acide 4-hydroxy[1,1'-biphényl]-3-carboxylique

Vue d'ensemble

Description

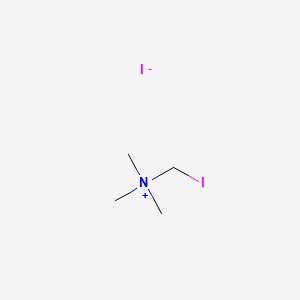

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique et chimie médicinale

Acide 4-hydroxy[1,1’-biphényl]-3-carboxylique : sert d'intermédiaire polyvalent en synthèse organique. Sa structure biphénylique est essentielle à la création de composés présentant une chiralité axiale, qui est indispensable à la synthèse de médicaments atropisomères . Ce composé est également utilisé dans la synthèse de divers médicaments, y compris ceux dotés de propriétés anti-inflammatoires, antimicrobiennes et antitumorales .

Produits agricoles

Dans le secteur agricole, des dérivés de ce composé sont utilisés pour produire des pesticides et des herbicides. Le noyau biphénylique est souvent modifié pour améliorer l'activité et la sélectivité de ces produits agrochimiques .

Science des matériaux

Le fragment biphénylique de l'acide 4-hydroxy[1,1’-biphényl]-3-carboxylique est essentiel au développement de couches fluorescentes pour les diodes électroluminescentes organiques (OLED). Il fournit la rigidité structurale et la planéité nécessaires qui contribuent à un transfert d'énergie et à une émission de lumière efficaces .

Technologie des cristaux liquides

Ce composé est également un élément constitutif des cristaux liquides de base. Sa structure moléculaire contribue aux propriétés mésomorphes requises dans les écrans à cristaux liquides (LCD), qui sont largement utilisés dans les appareils électroniques .

Recherche biologique

En recherche biologique, l'acide 4-hydroxy[1,1’-biphényl]-3-carboxylique est utilisé pour étudier les interactions enzyme-substrat, en particulier avec les enzymes du cytochrome P450 impliquées dans la biosynthèse des phytoalexines chez les plantes . Cette recherche a des implications pour la compréhension des mécanismes de défense des plantes et le développement de cultures résistantes aux maladies.

Développement pharmaceutique

La structure biphénylique est commune dans de nombreux principes actifs pharmaceutiques (API). Des recherches impliquant l'acide 4-hydroxy[1,1’-biphényl]-3-carboxylique peuvent conduire au développement de nouveaux API avec une efficacité et des profils de sécurité améliorés .

Chimie analytique

En tant que standard analytique, l'acide 4-hydroxy[1,1’-biphényl]-3-carboxylique est utilisé pour calibrer les instruments et valider les méthodes analytiques dans les processus de contrôle qualité des produits pharmaceutiques .

Science avancée des batteries

Dans le domaine de la science avancée des batteries, les propriétés électrochimiques des dérivés biphényliques sont explorées pour leur utilisation potentielle dans les systèmes de stockage d'énergie. Des recherches sur la modification de l'acide 4-hydroxy[1,1’-biphényl]-3-carboxylique pourraient conduire au développement de nouveaux matériaux de batterie .

Propriétés

IUPAC Name |

2-hydroxy-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGERKUYJCZOBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186035 | |

| Record name | 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323-87-5 | |

| Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1, 4-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenylsalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N62L9HM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid?

A1: 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid (Diflunisal) is an organic compound with the molecular formula C13H10O3. While the provided abstracts don't offer specific spectroscopic data, they highlight key structural features. It's a biphenyl derivative, meaning it consists of two phenyl rings linked by a single bond. The molecule possesses a carboxylic acid (-COOH) group at the 3rd position, a hydroxyl group (-OH) at the 4th position, and fluorine atoms at the 2' and 4' positions of the biphenyl structure.

Q2: How does 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid interact with polymers, and what are the implications of this interaction?

A2: Research demonstrates that 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid interacts with certain polymers like poly(N-vinyl-2-pyrrolidone-co-N,N′-dimethylacrylamide) (VP-co-DMAm) []. This interaction, characterized as a charge transfer complex, significantly improves the drug's solubility in solution. Studies using techniques like DSC, FTIR, and XRD, alongside molecular simulations, suggest that the interaction occurs due to the formation of this complex during the coevaporation or cofusion processes []. This finding is crucial for pharmaceutical applications as it offers insight into enhancing the bioavailability of the drug.

Q3: What is the biological activity of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid and its derivatives?

A3: While 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid itself is a known NSAID, research highlights the synthesis and biological evaluation of its organotin(IV) complexes []. These complexes, featuring tri- and diorganotin(IV) carboxylates, were investigated for their antibacterial and antifungal properties []. This exploration into metal complexes broadens the potential applications of the compound beyond its established anti-inflammatory effects.

Q4: How does the structure of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid relate to its binding affinity for proteins?

A4: Research has explored the interaction of 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid analogues with human transthyretin (TTR) []. While specific details are limited, this research implies the significance of structural variations on the compound's binding affinity to specific proteins, opening avenues for understanding its pharmacokinetic properties and potential therapeutic targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

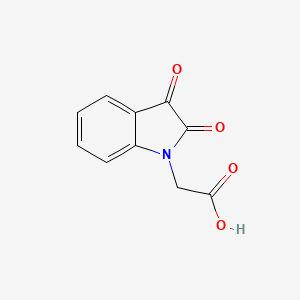

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)